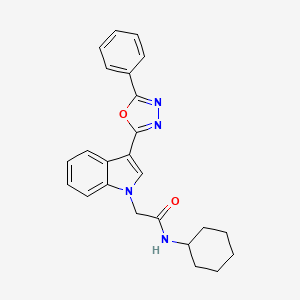
N-cyclohexyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-cyclohexyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide" is a structurally complex molecule that is likely to have interesting chemical and biological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with basic building blocks like aldehydes and acetamides, and proceeding through various cyclization and substitution reactions. For example, the synthesis of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides involves the preparation from 4-chlorobenzaldehyde and acetylglycine, followed by cyclization with acetic anhydride to yield imidazoline-5-one compounds . This suggests that the synthesis of "N-cyclohexyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide" could also involve similar cyclization steps and the use of acetic anhydride or other activating agents.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often determined using techniques such as X-ray diffraction, which provides information on the crystalline structure and the spatial arrangement of atoms within the molecule. For instance, the compound N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was characterized by X-ray diffraction and found to crystallize in the monoclinic space group with specific unit cell dimensions . Such detailed structural information is crucial for understanding the molecular interactions and stability of the compound.
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their interaction with biological molecules like DNA. For example, the compound mentioned in paper shows electrophilic nature, with electrons being transferred from the DNA bases to the title molecule, indicating potential DNA-binding properties. This suggests that "N-cyclohexyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide" may also interact with DNA or other biological targets, which could be relevant for its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often related to their molecular structure and can be predicted using theoretical computations. For instance, the global and local chemical activity descriptors of a similar compound were investigated using density functional theory (DFT), indicating a more electrophilic nature . The thermodynamic properties at different temperatures were also calculated, providing insights into the stability and reactivity of the molecule under various conditions. These methods could be applied to "N-cyclohexyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide" to predict its behavior and properties.
Applications De Recherche Scientifique
Synthetic Routes and Metal-Ion Sensing Applications
Research has highlighted the importance of 1,3,4-oxadiazole scaffolds in various fields, including pharmacology and material science. These compounds, featuring a broad spectrum of applications, are synthesized through several methods such as dehydrogenative cyclization, oxidative cyclization, and C-H activation, among others. The 1,3,4-oxadiazole derivatives are notably used in developing potential chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and efficient metal-ion sensing capabilities. These features make them ideal for crafting fluorescent frameworks and chemosensors for detecting metal ions through mechanisms like photo-induced electron transfer and complex formation (D. Sharma, H. Om, A. Sharma, 2022).
Therapeutic Potential in Medicinal Chemistry
The peculiar structural characteristics of the 1,3,4-oxadiazole ring, resembling pyridine-type nitrogen atoms, allow for effective binding with various enzymes and receptors in biological systems. This interaction triggers a range of bioactivities, making the development of 1,3,4-oxadiazole-based derivatives a focal point in medicinal chemistry. These compounds have shown significant therapeutic potential in treating diseases, including cancer, bacterial infections, and tuberculosis. Their development underscores the vast medicinal value of 1,3,4-oxadiazole tailored compounds, contributing to the advancement in drug discovery and therapeutic applications (G. Verma, M. F. Khan, W. Akhtar, M. Alam, M. Akhter, M. Shaquiquzzaman, 2019).
Biological Roles and Synthetic Approaches
The synthesis and biological applications of 1,3,4-oxadiazole derivatives have been extensively explored, especially in the context of developing new medicinal species for various diseases. Recent advancements highlight innovative methods for synthesizing these derivatives and their medicinal applications, covering a span of 15 years (2005–2019). This body of work has contributed significantly to the exploration of new therapeutic species, demonstrating the biological importance and potential of 1,3,4-oxadiazole compounds in advancing healthcare solutions (S. Nayak, B. Poojary, 2019).
Propriétés
IUPAC Name |
N-cyclohexyl-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c29-22(25-18-11-5-2-6-12-18)16-28-15-20(19-13-7-8-14-21(19)28)24-27-26-23(30-24)17-9-3-1-4-10-17/h1,3-4,7-10,13-15,18H,2,5-6,11-12,16H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNNZXVFIGDSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

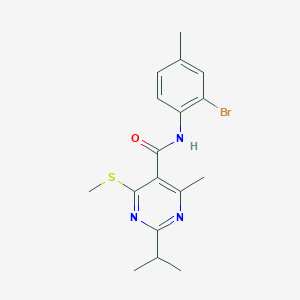

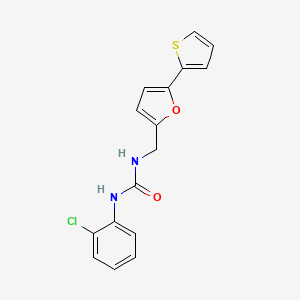
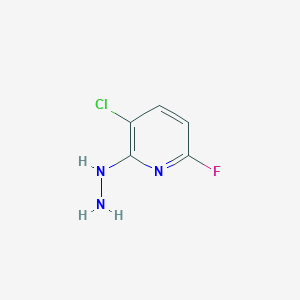
![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2540585.png)
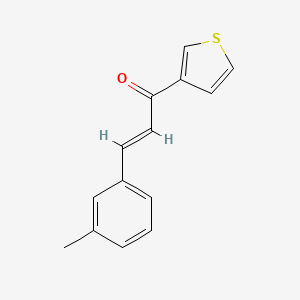
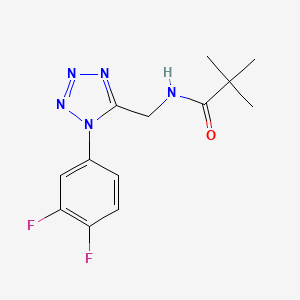
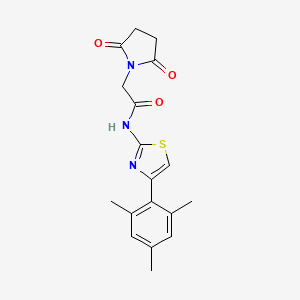


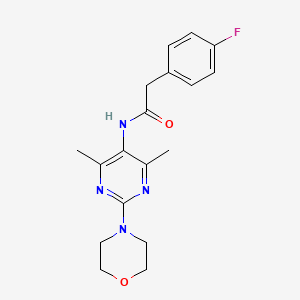
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2540596.png)
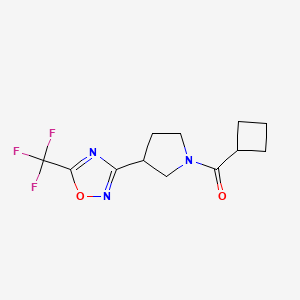
![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2540598.png)